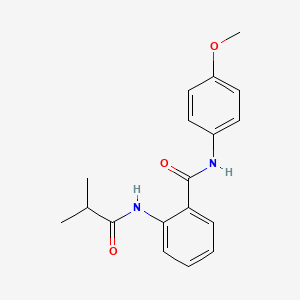
2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isobutyrylamino)-N-(4-methoxyphenyl)benzamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and ischemia-reperfusion injury. In cancer, 2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In inflammation, 2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In ischemia-reperfusion injury, 2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide has been shown to protect against tissue damage by reducing inflammation and oxidative stress.
Wirkmechanismus
2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide acts by selectively activating the adenosine A3 receptor, which is expressed in various tissues, including the immune system, cardiovascular system, and central nervous system. Activation of the adenosine A3 receptor leads to a cascade of intracellular signaling pathways, including the inhibition of adenylate cyclase, activation of phospholipase C, and the release of intracellular calcium. These pathways ultimately lead to the biological effects of 2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide.
Biochemical and Physiological Effects
2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and protection against tissue damage. These effects are mediated through the activation of the adenosine A3 receptor and the subsequent modulation of intracellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for the adenosine A3 receptor, its stability, and its ability to penetrate cell membranes. However, 2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide also has some limitations, including its potential toxicity at high doses, the need for specialized equipment and expertise for its synthesis, and the limited availability of commercial sources.
Zukünftige Richtungen
There are several future directions for the research on 2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanisms of action at the molecular level. Additionally, more studies are needed to determine the safety and efficacy of 2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide in clinical trials, which could lead to its eventual approval as a therapeutic agent.
Synthesemethoden
The synthesis of 2-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide involves the reaction of 2-aminobenzamide with isobutyryl chloride in the presence of a base, followed by the reaction of the resulting product with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The final product is obtained by purification through column chromatography.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)17(21)20-16-7-5-4-6-15(16)18(22)19-13-8-10-14(23-3)11-9-13/h4-12H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJNNLVBBCPYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[(2-methylpropanoyl)amino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




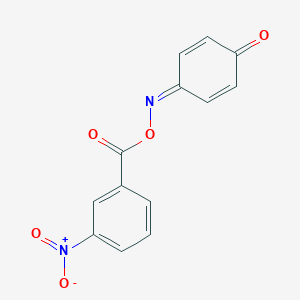
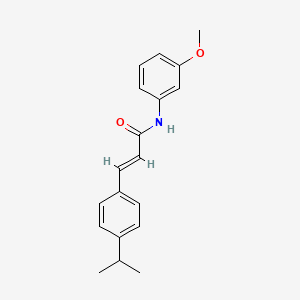
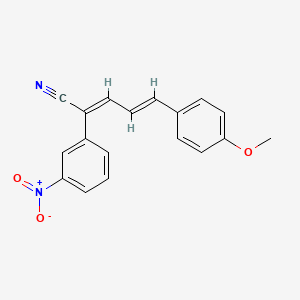



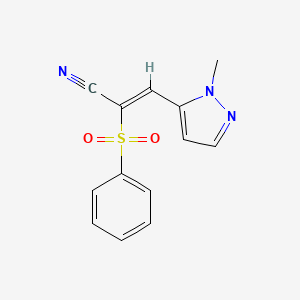
![3-acetyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5712210.png)
![3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5712225.png)
![7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5712227.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B5712230.png)